molecular formula C₄₃H₅₃NO₁₄ B000913 Docetaxel CAS No. 114977-28-5

Docetaxel

货号 B000913
CAS 编号: 114977-28-5
分子量: 807.9 g/mol
InChI 键: ZDZOTLJHXYCWBA-VCVYQWHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Docetaxel is synthesized from 10-deacetylbaccatin III, a precursor derived from the European yew tree. The synthesis involves selective protection of hydroxyl groups, followed by condensation with specific carboxylic acids, and finally deprotection. This process yields docetaxel with an overall yield of about 56% (Lin Chun-xiang, 2009). Novel analogues and prodrugs of docetaxel have been synthesized to enhance its properties, such as water solubility and therapeutic efficacy (Du et al., 2007), (Ma et al., 2016).

Molecular Structure Analysis

Docetaxel's molecular structure is complex, featuring a taxane core with a baccatin III framework and a side chain at the C-13 position. This structure is crucial for its interaction with microtubules. Various modifications to the docetaxel structure, such as the introduction of different side chains and functional groups, have been explored to enhance its pharmacological properties (Gao et al., 2012).

Chemical Reactions and Properties

Docetaxel participates in various chemical reactions during its synthesis, including protection/deprotection of functional groups, esterification, and condensation reactions. These reactions are critical for modifying its chemical structure to improve its solubility, stability, and bioavailability. For instance, docetaxel esters of malic acid have shown improved water solubility and act as prodrugs, being converted back to docetaxel in the human body (Du et al., 2007).

Physical Properties Analysis

The physical properties of docetaxel, such as solubility and stability, are influenced by its chemical structure and the presence of functional groups. Modifications to its structure, like the conjugation with hydrophilic groups or the synthesis of prodrugs, have been employed to enhance its solubility and therapeutic potential. For example, docetaxel conjugated to polyethylene glycol (PEG) shows improved solubility and a capacity for sustained release (Hami et al., 2014).

Chemical Properties Analysis

Docetaxel's chemical properties, such as reactivity and the mechanism of action, stem from its complex molecular structure. Its interaction with tubulin, a protein essential for microtubule formation, highlights its mechanism of action at the molecular level. Research into docetaxel's chemical properties has led to the development of derivatives with altered pharmacokinetic profiles to overcome resistance mechanisms and improve efficacy (Iwao-Koizumi et al., 2005).

科学研究应用

Treatment of Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Summary of Application : Docetaxel (DCX) is a highly effective chemotherapeutic drug used in the treatment of NSCLC . It is known to have low oral bioavailability due to its low aqueous solubility, poor membrane permeability, and susceptibility to hepatic first-pass metabolism .
  • Methods of Application : To mitigate these problems, DCX is administered via the intravenous route . The incorporation of DCX into various nanocarrier systems has garnered a significant amount of attention in recent years to overcome these drawbacks .
  • Results or Outcomes : The application of nanotechnology in delivering this drug improves its efficacy and specificity while reducing its side effects .

Synergistic Therapy of NSCLC

  • Scientific Field : Pharmacology
  • Summary of Application : A smart nanodelivery platform based on photothermal therapy, chemotherapy, and immunotherapy was constructed . The nanoparticles are composed of novel photothermal agents, Mn-modified phthalocyanine derivative (Mn III PC), docetaxel (DTX), and an effective targeting molecule, hyaluronic acid .
  • Methods of Application : The nanoplatform could release Mn 2+ from Mn III PC@DTX@PLGA@Mn 2+ @HA (MDPMH) and probably activate tumor immunity through cGAS-STING and chemotherapy, respectively .
  • Results or Outcomes : DTX could be released in the process for removal of tumor cells . The “one-for-all” nanomaterial may shed some light on treating NSCLC in multiple methods .

Treatment of Stomach Adenocarcinoma or Gastroesophageal Junction Adenocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Docetaxel is used in patients whose cancer has not been treated with chemotherapy .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Combination Therapy and Nanotechnology

  • Scientific Field : Nanomedicine
  • Summary of Application : Docetaxel has been used in combination therapy and nanotechnology to improve its water solubility, minimize side effects, and increase tumor-targeting distribution .
  • Methods of Application : Techniques such as nanoformulation, drug coupling with other active moieties, 3D fabrication, and electrospinning have been employed .
  • Results or Outcomes : The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising, with some formulations currently in clinical trials .

Treatment Schedule in Metastatic Breast Cancer

  • Scientific Field : Oncology
  • Summary of Application : The administration schedule of docetaxel can influence treatment tolerability and efficacy in patients with metastatic breast cancer .
  • Methods of Application : The study compared the use of weekly versus three-weekly docetaxel in metastatic breast cancer patients .

Oral Delivery of Docetaxel

  • Scientific Field : Pharmacology
  • Summary of Application : Efforts have been made to develop an oral docetaxel formulation to ease the administration of the drug .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Combination Therapy, Nanotechnology, Electrospinning and 3D Printing

  • Scientific Field : Nanomedicine
  • Summary of Application : Docetaxel has been used in combination therapy, nanotechnology, electrospinning, and 3D printing to improve its water solubility, minimize side effects, and increase tumor-targeting distribution .
  • Methods of Application : Techniques such as nanoformulation, drug coupling with other active moieties, 3D fabrication, and electrospinning have been employed .
  • Results or Outcomes : The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising, with some formulations currently in clinical trials .

Treatment of Hormone-Refractory Metastatic Prostate Cancer

  • Scientific Field : Oncology
  • Summary of Application : Docetaxel has been used in chemotherapy of different kinds of cancers including hormone-refractory metastatic prostate cancer .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

Development of Tween 80-Free Formulations for Docetaxel

  • Scientific Field : Pharmacology
  • Summary of Application : Efforts have been made to develop Tween 80-free formulations for Docetaxel to improve pharmacokinetics and pharmacodynamics of the drug .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

安全和危害

Docetaxel may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child . It may cause harm to breastfed babies . It is also known to cause hypersensitivity reactions, including fatal anaphylaxis .

未来方向

Current research efforts are centered on defining its role in adjuvant therapy and exploring the clinical significance of the reported preclinical synergy between it and trastuzumab in HER-2-overexpressing breast cancer . Further studies are needed to explore the potential role of ethanol, PS80, and the unbound fraction of DTX in the development of enterocolitis in patients treated with DTX .

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040464
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.27e-02 g/L
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use., Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Docetaxel

CAS RN

114977-28-5
Record name Docetaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114977-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docetaxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOCETAXEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 °C
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel
Reactant of Route 2
Docetaxel
Reactant of Route 3
Docetaxel
Reactant of Route 4
Docetaxel
Reactant of Route 5
Docetaxel
Reactant of Route 6
Docetaxel

Citations

For This Compound
510
Citations
JE Cortes, R Pazdur - Journal of Clinical Oncology, 1995 - ascopubs.org
… From the literature and manufacturer's data, we detail docetaxel's activity, tolerability, and pharmacokinetics in preclinical and phase I studies and its activity and side effects in phase II …
Number of citations: 677 ascopubs.org
SJ Clarke, LP Rivory - Clinical pharmacokinetics, 1999 - Springer
… Docetaxel has significant activity in breast, non– small-cell lung, ovarian and head and neck cancers. Docetaxel … III studies, and the disposition of docetaxel after such treatment is best …
Number of citations: 562 link.springer.com
K Gelmon - The Lancet, 1994 - elibrary.ru
Features the taxoids, a class of antineoplastic agents. Chemical structures of paclitaxel and docetaxel, which are two kinds of taxoids; History of taxoid development; Mechanism of …
Number of citations: 311 elibrary.ru
F Lavelle, MC Bissery, C Combeau, JF Riou… - Seminars in …, 1995 - europepmc.org
… Docetaxel has been found to promote tubulin assembly in microtubules … docetaxel acts as a mitotic spindle poison and induces a mitotic block in proliferating cells. In vitro, the docetaxel …
Number of citations: 247 europepmc.org
J Baker, J Ajani, F Scotté, D Winther, M Martin… - European journal of …, 2009 - Elsevier
Docetaxel is an effective treatment approved in five key … of the published work on specific docetaxel-related side effects … to the majority of docetaxel regimens and indications and of …
Number of citations: 308 www.sciencedirect.com
Q Tan, X Liu, X Fu, Q Li, J Dou… - Expert opinion on drug …, 2012 - Taylor & Francis
Introduction: Docetaxel (DTX) has been proven as one of the most important cytotoxic agents, and its clinical efcacy against many cancers is superior to paclitaxel. DTX in commercial …
Number of citations: 81 www.tandfonline.com
J Verweij, M Clavel, B Chevalier - Annals of Oncology, 1994 - Elsevier
… Paclitaxel and docetaxel are the two presently clinically available representatives of the … , and docetaxel appears twice as active in depolymerization inhibition. In vitro docetaxel also …
Number of citations: 456 www.sciencedirect.com
MC Bissery, G Nohynek, GJ Sanderink… - Anti-cancer …, 1995 - journals.lww.com
… Docetaxel is a taxoid which is currently in phase II/III clinical … In vitro, the docetaxel concentrations required to reduce … found very sensitive to iv docetaxel and complete regressions …
Number of citations: 409 journals.lww.com
KA Lyseng-Williamson, C Fenton - Drugs, 2005 - Springer
… In vitro and in vivo, docetaxel has antineoplastic activity against a wide … of docetaxel are linear at clinically relevant doses and are consistent with a three-compartment model. Docetaxel …
Number of citations: 295 link.springer.com
FK Engels, RAA Mathot, J Verweij - Anti-cancer drugs, 2007 - journals.lww.com
… docetaxel (Taxotere) is formulated in the nonionic surfactant polysorbate 80 (Tween 80). Early in the clinical development of docetaxel, it became clear that docetaxel … of docetaxel. More …
Number of citations: 233 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。